2-{[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
Description
This compound is a hybrid heterocyclic molecule combining a 1,2,4-triazole core substituted with a 1H-indol-3-yl group and a methyl group at the 4-position. The triazole ring is further functionalized with a sulfanyl (-S-) linkage to an acetamide moiety, where the N-terminal is attached to a 3-(trifluoromethyl)phenyl group.
Synthetic routes for analogous compounds often involve cyclization of thiosemicarbazides or coupling reactions with bromoacetamide derivatives under basic conditions (e.g., K₂CO₃ in acetone) .
Properties
IUPAC Name |
2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N5OS/c1-28-18(15-10-24-16-8-3-2-7-14(15)16)26-27-19(28)30-11-17(29)25-13-6-4-5-12(9-13)20(21,22)23/h2-10,24H,11H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXBJVFJHMTMPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps One common approach starts with the preparation of the indole derivative, followed by the formation of the triazole ring
Indole Derivative Preparation: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Triazole Ring Formation: The triazole ring can be formed by the cyclization of hydrazine derivatives with carbon disulfide, followed by oxidation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and triazole rings.
Reduction: Reduction reactions can occur at the carbonyl group of the acetamide moiety.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a complex structure that includes an indole moiety, a triazole ring, and a trifluoromethyl-substituted phenyl group. The synthesis of this compound typically involves multi-step reactions that can include:
- Formation of the Triazole Ring : This is often achieved through cyclization reactions involving suitable precursors.
- Indole Substitution : The introduction of the indole group can be performed via electrophilic aromatic substitution or other coupling reactions.
- Final Acetamide Formation : The acetamide functional group is introduced as the final step to yield the target compound.
Anticancer Properties
Research has indicated that compounds similar to 2-{[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide exhibit significant anticancer activity. For example:
- In vitro Studies : Analogous compounds have shown promising results against various cancer cell lines, demonstrating mechanisms that may involve apoptosis induction and cell cycle arrest.
- Molecular Docking Studies : Computational studies suggest that the compound may interact effectively with key proteins involved in cancer progression, such as 5-lipoxygenase (5-LOX), indicating its potential as a therapeutic agent for cancer treatment .
Antimicrobial Activity
The incorporation of the triazole ring is notable for enhancing the antimicrobial properties of compounds. Research has shown that derivatives of triazoles can exhibit:
- Broad-spectrum Antimicrobial Activity : Compounds with similar structural features have been tested against bacteria and fungi, showing effective inhibition .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Key factors influencing activity include:
- Substituents on the Indole and Triazole Rings : Variations in these groups can significantly affect biological activity and selectivity.
| Structural Feature | Impact on Activity |
|---|---|
| Indole Position | Affects binding affinity to targets |
| Triazole Substituents | Modulates solubility and metabolic stability |
| Trifluoromethyl Group | Enhances lipophilicity and bioavailability |
Potential Therapeutic Applications
Given its structural characteristics and biological activities, this compound holds promise for various therapeutic applications:
Cancer Therapy
The ability to inhibit specific cancer pathways positions this compound as a candidate for further development in oncology.
Antimicrobial Agents
Its antimicrobial properties suggest potential use in treating infections caused by resistant strains of bacteria and fungi.
Mechanism of Action
The mechanism of action of 2-{[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The indole and triazole rings allow the compound to bind to various enzymes and receptors, modulating their activity. This can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the desired biological effect .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The compound belongs to a broader class of 1,2,4-triazole-thioacetamide derivatives. Below is a comparative analysis with structurally similar molecules:
Activity and Selectivity Trends
- Enzyme Inhibition : The trifluoromethyl group in the acetamide moiety enhances selectivity for hydrophobic binding pockets, as seen in COX-2 inhibitors .
- NLO Properties: Electron-withdrawing groups (e.g., -NO₂, -CF₃) significantly improve second-harmonic generation (SHG) efficiency in triazole derivatives .
Biological Activity
The compound 2-{[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and the underlying mechanisms through which it exerts its effects.
Synthesis
The synthesis of this compound typically involves the reaction of 1H-indole derivatives with triazole and thiol groups. The method often includes the use of various reagents that facilitate the formation of the triazole ring and the introduction of functional groups like trifluoromethyl and acetamide.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing the 1,2,4-triazole nucleus exhibit a broad spectrum of antimicrobial activity. For instance, derivatives similar to our compound have shown effectiveness against various strains of bacteria including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 0.125 to 8 μg/mL, indicating potent antibacterial properties .
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| Triazole Derivative A | S. aureus | 0.125 |
| Triazole Derivative B | E. coli | 1 |
| Triazole Derivative C | P. aeruginosa | 8 |
Anticancer Activity
The anticancer potential of triazole-containing compounds has been explored extensively. Compounds similar to this compound have been tested against several cancer cell lines such as HeLa (cervical cancer) and SW1573 (lung cancer). While some derivatives show promise in inhibiting cell proliferation, others have demonstrated limited activity .
The biological activity of this compound is believed to stem from its ability to inhibit specific enzymes or interfere with cellular processes:
- Enzyme Inhibition : The triazole moiety is known to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism and biosynthesis pathways.
- Cellular Pathways : The indole group may enhance the compound's ability to penetrate cellular membranes and modulate signaling pathways involved in cell growth and apoptosis.
Case Studies
Several studies have highlighted the efficacy of triazole derivatives in clinical settings:
- Antibacterial Efficacy : A study evaluated a series of triazole derivatives against multi-drug resistant strains of bacteria. Compounds with a trifluoromethyl group showed enhanced activity compared to their non-fluorinated counterparts .
- Anticancer Activity : Research involving indole-based triazoles demonstrated their ability to induce apoptosis in cancer cells through activation of caspase pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
